molecular formula C12H18N2OS B2594357 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 1099645-20-1

2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2594357
CAS No.: 1099645-20-1
M. Wt: 238.35
InChI Key: ZLCUOPHISIDURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique propyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity . This structural variation can lead to differences in how the compound interacts with molecular targets and its overall pharmacological profile.

Biological Activity

2-Amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C12H18N2OS
  • Molecular Weight : 238.35 g/mol
  • CAS Number : 350996-93-9

Antiviral Activity

Research has indicated that derivatives of benzothiophene compounds exhibit promising antiviral properties. For instance, studies on similar compounds have shown effective inhibition against various viruses:

  • Mechanism : Compounds like 2-amino-benzothiophenes have been reported to inhibit RNA-dependent RNA polymerases, crucial for viral replication.
  • Case Study : In a study published by MDPI, certain derivatives demonstrated EC50 values as low as 3.4 μM against specific viral targets, indicating strong antiviral potential .

Local Anesthetic Properties

The compound has been evaluated for its local anesthetic activity:

  • Testing Methods : Biological activity was assessed using the frog-foot withdrawal reflex and the rabbit corneal reflex tests.
  • Results : Compounds related to 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene showed significant anesthetic effects with shorter onset times compared to lidocaine .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar benzothiophene derivatives have been identified as inhibitors of critical kinases involved in cancer progression and inflammatory responses. For example, inhibitors targeting the LIMK and MAPK pathways have shown promise in preclinical studies .
  • Modulation of Ion Channels : Some studies suggest that these compounds may interact with ion channels, contributing to their anesthetic effects.

Comparative Data Table

Activity TypeCompoundEC50/IC50 ValuesReference
AntiviralBenzothiophene Derivative3.4 μM
Local Anesthetic2-Amino DerivativeSignificant effect
Kinase InhibitionBenzothiophene AnalognM range

Case Study 1: Antiviral Efficacy

A study conducted on a series of benzothiophene derivatives demonstrated their efficacy against the Hepatitis C virus (HCV) NS5B polymerase with IC50 values indicating potent antiviral activity. The structure-activity relationship (SAR) analysis highlighted specific modifications that enhanced biological activity.

Case Study 2: Local Anesthetic Testing

In comparative studies with lidocaine, several compounds related to 2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene exhibited faster onset and prolonged duration of action in animal models, suggesting potential for clinical application in pain management .

Properties

IUPAC Name

2-amino-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2-7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCUOPHISIDURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(SC2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.